Ethyl picolinate
Overview
Description
It is a clear yellow or pink liquid with a molecular weight of 151.16 g/mol . This compound is an ester derivative of picolinic acid and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Ethyl picolinate, also known as ethyl pyridine-2-carboxylate , is a chemical compound that is used in various applications.
Mode of Action
Picolinic acid compounds, which include this compound, have been noted for their role in potentiating insulin signaling cascades . They achieve this by affecting effector molecules downstream of the insulin receptor .
Biochemical Pathways
They are known to upregulate insulin-stimulated insulin signal transduction .
Result of Action
Picolinic acid compounds have been associated with increased insulin sensitivity .
Biochemical Analysis
Biochemical Properties
Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that this compound may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .
Preparation Methods
Ethyl picolinate can be synthesized through several methods. One common synthetic route involves the esterification of picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions overnight. The reaction mixture is then concentrated, and the residue is basified with sodium carbonate, followed by extraction with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield this compound as a colorless liquid .
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl picolinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form picolinic acid and ethanol.
Reduction: this compound can be reduced to form the corresponding alcohol, ethyl picolinoyl alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: this compound is used as a building block in the synthesis of complex molecules for various industrial applications.
Comparison with Similar Compounds
Ethyl picolinate can be compared with other similar compounds such as mthis compound, propyl picolinate, and butyl picolinate. These compounds share a similar ester structure but differ in the length of the alkyl chain attached to the ester group. The uniqueness of this compound lies in its specific balance of hydrophobicity and reactivity, making it suitable for certain applications where other picolinate esters may not be as effective.
Similar compounds include:
- Mthis compound
- Propyl picolinate
- Butyl picolinate
Each of these compounds has distinct properties and applications, but this compound is often preferred for its optimal balance of physical and chemical properties.
Properties
IUPAC Name |
ethyl pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
Record name | Ethyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-52-9 | |
Record name | Ethyl 2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl picolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL PICOLINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL PICOLINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL PICOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?
A1: this compound exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.
Q3: Can you elaborate on the stability and material compatibility of this compound?
A3: The provided research papers do not delve into the material compatibility of this compound. Information on its stability under various conditions is also limited.
Q4: Does this compound possess any catalytic properties, and if so, what are its applications?
A4: The provided research papers primarily focus on the biological and chemical properties of this compound and do not discuss its use as a catalyst.
Q5: Has computational chemistry been used to study this compound?
A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of this compound and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []
Q6: How does modifying the structure of this compound influence its activity, potency, and selectivity?
A6: The impact of structural modifications on this compound's activity, potency, and selectivity is not directly addressed in the provided research papers.
Q7: What is known about the stability and formulation of this compound?
A7: Information regarding the stability of this compound under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.
Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning this compound?
A8: The provided research papers do not mention any specific SHE regulations for this compound.
Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of this compound is not elaborated upon in the provided research papers.
Q10: What do in vitro and in vivo studies reveal about the efficacy of this compound?
A10: While the research papers highlight this compound's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.
Q11: What are some of the key milestones in the research on this compound?
A27: Key milestones in this compound research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of this compound derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []
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